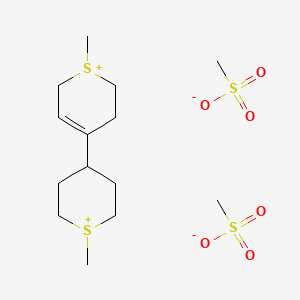
Octahydro-1,1'-dimethyl-2H,2'H-4,4'-bithiopyranium bis(methanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes two pyran rings connected by a sulfur bridge, and its bis(methanesulfonate) groups, which enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) typically involves the following steps:
Formation of the Pyran Rings: The initial step involves the cyclization of suitable precursors to form the pyran rings. This can be achieved through acid-catalyzed cyclization reactions.
Sulfur Bridge Formation:
Methylation: The methyl groups are introduced through methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Methanesulfonate Formation: Finally, the bis(methanesulfonate) groups are introduced through a reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols; reactions may require the presence of a base to facilitate the substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Octahydro-1,1’-bi-2-naphthol: A related compound with a similar structural motif but different functional groups.
Octahydro-4,8a-dimethyl-2H-naphthalenol: Another compound with a similar core structure but different substituents.
Uniqueness
Octahydro-1,1’-dimethyl-2H,2’H-4,4’-bithiopyranium bis(methanesulfonate) is unique due to its specific combination of pyran rings, sulfur bridge, and methanesulfonate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
116196-85-1 |
|---|---|
Molecular Formula |
C14H28O6S4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
methanesulfonate;1-methyl-4-(1-methylthian-1-ium-4-yl)-3,6-dihydro-2H-thiopyran-1-ium |
InChI |
InChI=1S/C12H22S2.2CH4O3S/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;2*1-5(2,3)4/h3,12H,4-10H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
BRKHQDDLFCKFFZ-UHFFFAOYSA-L |
Canonical SMILES |
C[S+]1CCC(CC1)C2=CC[S+](CC2)C.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















